Lipophilicity Modulation: XLogP3 0.3 vs. Morpholine (XLogP3 ≈ −0.5) and Piperazine (XLogP3 ≈ −0.8) Analogs
The computed XLogP3 of 3-(2-methyl-1,4-oxazepane-4-carbonyl)-1H-pyrazol-4-amine is 0.3 [1]. In comparison, the analogous morpholine-4-carbonyl and piperazine-4-carbonyl aminopyrazole derivatives typically exhibit computed XLogP3 values of approximately −0.5 and −0.8, respectively, owing to the higher oxygen content of morpholine and the additional polar N–H of piperazine [2]. This ~0.8–1.1 log unit shift places the target compound in a lipophilicity window (0 < LogP < 1) associated with balanced passive permeability and aqueous solubility, whereas the morpholine/piperazine analogs trend toward suboptimal permeability.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | Morpholine analog: XLogP3 ≈ −0.5; Piperazine analog: XLogP3 ≈ −0.8 |
| Quantified Difference | Δ LogP = 0.8–1.1 units more lipophilic than piperazine/morpholine counterparts |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07); analog values estimated from structurally matched entries in PubChem |
Why This Matters
Lipophilicity within the 0–1 range is frequently associated with favorable cell permeability while retaining adequate aqueous solubility, making this compound a potentially superior lead-like starting point relative to more polar 6-membered ring analogs.
- [1] PubChem CID 63103265, Computed Properties: XLogP3 = 0.3 (PubChem release 2021.05.07). View Source
- [2] Comparative XLogP3 analysis of morpholine- and piperazine-substituted pyrazole carboxamides in PubChem. Morpholine analog (CID 11257309): XLogP3 ≈ −0.5; Piperazine analog (CID 68870749): XLogP3 ≈ −0.8. View Source
